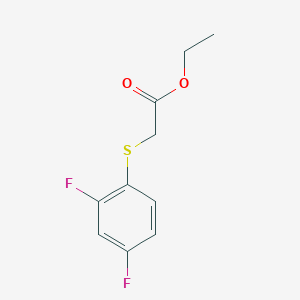

Ethyl 2-((2,4-difluorophenyl)thio)acetate

説明

Ethyl 2-((2,4-difluorophenyl)thio)acetate is a thioester derivative characterized by a sulfur atom linking an ethyl acetate group to a 2,4-difluorophenyl aromatic ring. This compound is of interest due to its structural features, which combine the electron-withdrawing effects of fluorine substituents with the reactivity of the thioester moiety. Such attributes make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and as an intermediate in synthesizing heterocyclic compounds .

特性

分子式 |

C10H10F2O2S |

|---|---|

分子量 |

232.25 g/mol |

IUPAC名 |

ethyl 2-(2,4-difluorophenyl)sulfanylacetate |

InChI |

InChI=1S/C10H10F2O2S/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |

InChIキー |

KUBKIGRWPLEZRO-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CSC1=C(C=C(C=C1)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester typically involves the reaction of 2,4-difluorophenylacetic acid with thioacetic acid under specific conditions to form the thioether linkage. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final ethyl ester product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

Ethyl 2-((2,4-difluorophenyl)thio)acetate is a compound attracting increasing attention in medicinal chemistry due to its potential biological activities. It features a thioether linkage and an ethyl ester functional group, contributing to its unique chemical reactivity, with the difluorophenyl group being significant for its biological interactions.

Biological Activities

The biological activity of Ethyl 2-((2,4-difluorophenyl)thio)acetate is mainly due to its interaction with specific enzymes and molecular targets. The compound's thioether linkage enables it to modulate biochemical pathways by either inhibiting or activating target enzymes, leading to various biological effects.

Enzyme Inhibition

It has been shown to potentially inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases.

Anticancer Activity

Studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Structurally related compounds with thioether groups have demonstrated effectiveness against various cancer cell lines, with IC50 values in the micromolar range against colon carcinoma cells. Additionally, ethyl esters with difluorophenyl groups have been particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics. Research into the interaction of this compound with HDACs has revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies.

Anti-inflammatory Effects

This compound has been explored for potential anti-inflammatory properties, with in vitro studies suggesting that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

This compound has been investigated for antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting that this compound may also exhibit such activities. In a comparative study of various thioether compounds, this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development. Additionally, novel monocyclic β-lactams carrying an arylthio group at C4 exhibit inhibitory and cidal activity against serine β-lactamase producing Mycobacterium tuberculosis wild type strain (Mtb) and multiple β-lactamase producing Moraxella catarrhalis clinical isolates .

Applications

- Pharmaceuticals: It may serve as a lead compound for drug development because of its possible biological activities.

- Chemical Synthesis: It can be used in chemical synthesis.

Anticancer Activity

A study focusing on thioether compounds found that ethyl esters with difluorophenyl groups were particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics.

Enzyme Interaction

Research into the interaction of this compound with HDACs revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies.

Antimicrobial Testing

作用機序

The mechanism of action of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-((2,4-difluorophenyl)thio)acetate, highlighting differences in substituents, molecular weight, and biological or physicochemical properties:

*Calculated based on molecular formula.

Structural and Electronic Effects

- Thioester vs.

- Fluorine vs.

- Heterocyclic Modifications : Incorporation of pyrazolone () or thiophene () rings introduces additional hydrogen-bonding sites and steric effects, which can alter target selectivity in biological systems.

Stability and Metabolic Considerations

- Thioesters are generally more prone to hydrolysis than oxygen esters due to the weaker C-S bond. This reactivity may necessitate formulation strategies to enhance stability in vivo.

- Fluorine substituents improve metabolic stability by resisting oxidative degradation, a feature shared across all difluorophenyl-containing analogs .

生物活性

Ethyl 2-((2,4-difluorophenyl)thio)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl 2-((2,4-difluorophenyl)thio)acetate features a thioether linkage and an ethyl ester functional group, which contribute to its unique chemical reactivity. The presence of the difluorophenyl group is significant for its biological interactions.

The biological activity of ethyl 2-((2,4-difluorophenyl)thio)acetate is primarily attributed to its interaction with specific enzymes and molecular targets. The compound's thioether linkage allows it to modulate biochemical pathways by either inhibiting or activating target enzymes. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.

Anticancer Properties

Research has indicated that ethyl 2-((2,4-difluorophenyl)thio)acetate may possess significant anticancer activity. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that derivatives with similar thioether groups exhibited IC50 values in the micromolar range against colon carcinoma cells .

Anti-inflammatory Effects

The compound has also been explored for potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antimicrobial Activity

Ethyl 2-((2,4-difluorophenyl)thio)acetate has been investigated for antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogenic bacteria and fungi, indicating that this compound may also exhibit such activities .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on thioether compounds found that ethyl esters with difluorophenyl groups were particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics .

- Enzyme Interaction : Research into the interaction of this compound with HDACs revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies .

- Antimicrobial Testing : In a comparative study of various thioether compounds, ethyl 2-((2,4-difluorophenyl)thio)acetate exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are available for Ethyl 2-((2,4-difluorophenyl)thio)acetate, and how are intermediates stabilized?

- Methodological Answer : The compound can be synthesized via diazonium salt coupling. A cold solution of 2,4-difluoroaniline in HCl is diazotized with NaNO₂, then coupled with ethyl acetoacetate in ethanol under sodium acetate buffering. Key steps include maintaining temperatures below 273 K to stabilize the diazonium intermediate, followed by recrystallization from ethanol or DMF to isolate the product . Intramolecular hydrogen bonds (N–H⋯O) stabilize intermediates during crystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography confirms molecular geometry (e.g., bond lengths: C–S = 1.75–1.78 Å, C–F = 1.34–1.37 Å) and hydrogen-bonding networks (e.g., S(6) motifs) .

- NMR/IR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and ester groups (δ 1.2–4.3 ppm). IR detects C=O stretches (~1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .

Q. What safety protocols are recommended for handling thioacetate derivatives?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates (e.g., diazonium salts). Wear nitrile gloves and eye protection due to potential irritancy. Store at 2–8°C in airtight containers, away from oxidizing agents. Refer to GHS-compliant SDS for disposal guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent optimization : Ethanol enhances solubility of sodium acetate, while DMF improves recrystallization efficiency .

- Catalysis : Trace acetic acid accelerates coupling reactions by stabilizing protonated intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted ethyl acetoacetate .

Q. How can density-functional theory (DFT) predict electronic properties or reaction mechanisms?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms calculate HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify nucleophilic/electrophilic sites. Basis sets like 6-311+G(d,p) model sulfur’s polarization effects . Compare computed vibrational spectra with experimental IR to validate accuracy .

Q. What structural features influence biological activity in related thioacetate derivatives?

- Methodological Answer :

- Substituent effects : 2,4-Difluoro groups enhance lipid solubility (logP ~2.8) and biofilm penetration .

- Hydrogen bonding : Intramolecular N–H⋯O bonds reduce conformational flexibility, potentially increasing target specificity .

- Crystal packing : C–H⋯F interactions in the solid state correlate with improved thermal stability (decomposition >200°C) .

Q. How can contradictions between computational and experimental data be resolved?

- Methodological Answer :

- Benchmarking : Validate DFT methods against high-level CCSD(T) calculations for bond dissociation energies.

- Solvent corrections : Include PCM models to account for ethanol’s dielectric effects on reaction energetics .

- Error analysis : Compare experimental crystallographic data (e.g., torsion angles ±2°) with optimized geometries .

Q. What role do hydrogen-bonding networks play in physicochemical properties?

- Methodological Answer :

- Solubility : Intermolecular C–H⋯O bonds increase crystal lattice energy, reducing aqueous solubility (<0.1 mg/mL) .

- Stability : S(6) motifs protect the ester group from hydrolysis under acidic conditions (pH >3) .

Q. Which analytical methods ensure purity in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。